molecular formula C9H11Cl2NO2S B13202539 4-Chloro-3-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide

4-Chloro-3-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B13202539
M. Wt: 268.16 g/mol
InChI Key: ZYULAJFONDFNFY-UHFFFAOYSA-N
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Description

4-Chloro-3-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide is an organic compound with a complex structure It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenol with chloromethyl methyl ether in the presence of a base to introduce the chloromethyl group. This intermediate is then reacted with N,N-dimethylamine and sulfonyl chloride to form the final product. The reaction conditions often require controlled temperatures and the use of inert solvents to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .

Scientific Research Applications

4-Chloro-3-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects. The chloro and chloromethyl groups can also enhance the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Similar structure but lacks the sulfonamide group.

    4-Chloro-3-(chloromethyl)phenol: Similar structure but lacks the N,N-dimethyl group.

    N,N-Dimethyl-4-chlorobenzenesulfonamide: Similar structure but lacks the chloromethyl group.

Uniqueness

4-Chloro-3-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and chloromethyl groups, along with the sulfonamide and N,N-dimethyl groups, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H11Cl2NO2S

Molecular Weight

268.16 g/mol

IUPAC Name

4-chloro-3-(chloromethyl)-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C9H11Cl2NO2S/c1-12(2)15(13,14)8-3-4-9(11)7(5-8)6-10/h3-5H,6H2,1-2H3

InChI Key

ZYULAJFONDFNFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)CCl

Origin of Product

United States

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